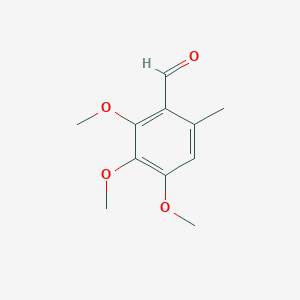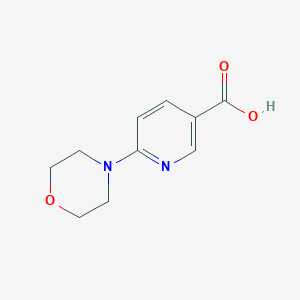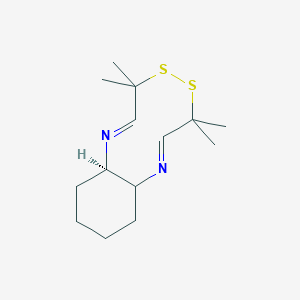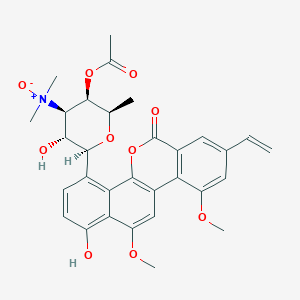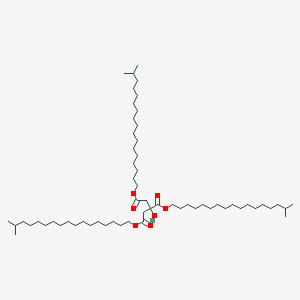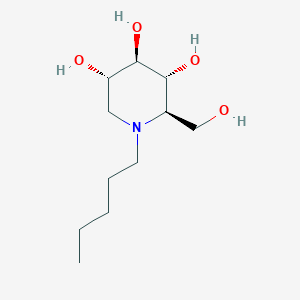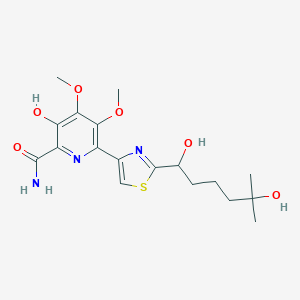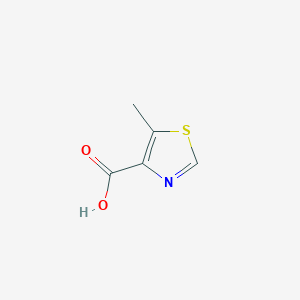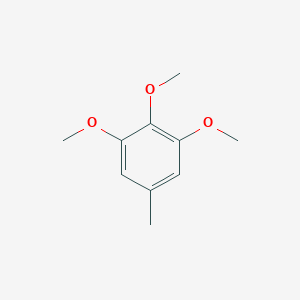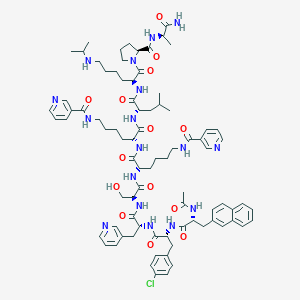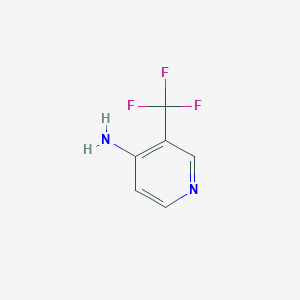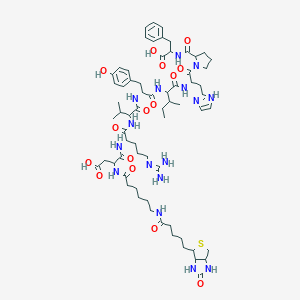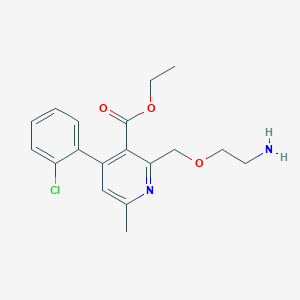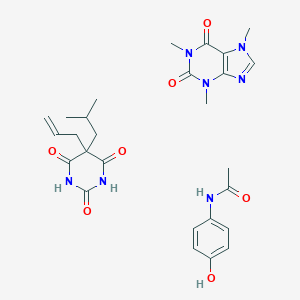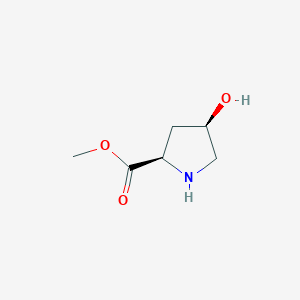
(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related pyrrolidine derivatives, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, involves a multi-step process starting from N-protected proline methyl esters. This process includes stereoselective reactions and the use of osmium tetraoxide, yielding high purity compounds (Goli et al., 1994).
- Another approach involves the relay catalytic cascade reaction of isoxazoles with pyridinium ylides, leading to the synthesis of related compounds like methyl 4-aminopyrrole-2-carboxylates (Galenko et al., 2015).
Molecular Structure Analysis
- The molecular structure of pyrrolidine derivatives has been extensively studied using techniques like NMR. For instance, the 1H and 13C NMR signals of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol were unambiguously assigned using two-dimensional NMR techniques (Goli et al., 1994).
Chemical Reactions and Properties
- Pyrrolidine derivatives undergo various chemical reactions, including hydrazinolysis and catalytic reduction, to form different compounds. For example, methyl 4-piperidinopyrrole-2-carboxylates can be synthesized from related compounds through these reactions (Galenko et al., 2015).
Physical Properties Analysis
- The physical properties of pyrrolidine derivatives can be diverse depending on their molecular structure. For instance, N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride, a related compound, is a crystalline compound and its physical properties like solubility and melting point are influenced by its structure (Singh & Umemoto, 2011).
Chemical Properties Analysis
- The chemical properties of pyrrolidine derivatives, such as reactivity and stability, are significantly influenced by their molecular structure. For example, 4-hydroxypyrrolidine-2-carbonyl fluorides exhibit reactivity that makes them useful in medicinal chemistry applications (Singh & Umemoto, 2011).
Applications De Recherche Scientifique
Neuroprotective Effects : (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, also referred to as 2R,4R-APDC, is a selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3. It has shown potential in protecting neurons against excitotoxic degeneration, suggesting its use in neuroprotective drugs (Battaglia et al., 1998).
Angiotensin Converting Enzyme (ACE) Inhibition : A study evaluated a series of novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid for their potential as ACE inhibitors. This research has implications for the development of treatments for conditions like hypertension (Addla et al., 2013).
Catalysis in Asymmetric Michael Additions : Derivatives of 4-hydroxypyrrolidine-2-carboxylate, including (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, have been used as catalysts for asymmetric Michael additions in organic chemistry, demonstrating the versatility of these compounds in synthetic applications (Ruiz-Olalla et al., 2015).
Synthon in Medicinal Chemistry : The compound has been utilized as a useful synthon in the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
GABA-Uptake Inhibition : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as inhibitors of GABA transport proteins, indicating their potential in neurological and psychiatric disorders treatment (Zhao et al., 2005).
Decarboxylation of α-Amino Acids : The compound was also used in a study focusing on a novel method of decarboxylation of α-amino acids (Hashimoto et al., 1986).
Chiral Catalysis : It has been used in studies related to chiral catalysis, such as the synthesis and Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline (King et al., 2005).
Metabotropic Glutamate Receptor Antagonist Activity : N1-substituted derivatives of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate have been explored for their antagonist activity at metabotropic glutamate receptors (Valli et al., 1998).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427207 | |
| Record name | (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate | |
CAS RN |
114676-47-0 | |
| Record name | (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



